1-chloro-4-[2-(4-methoxyphenoxy)ethoxy]-2-methylbenzene
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Overview
Description
1-Chloro-4-[2-(4-methoxyphenoxy)ethoxy]-2-methylbenzene is an organic compound with the molecular formula C16H17ClO3 This compound features a benzene ring substituted with a chlorine atom, a methoxy group, and an ethoxy group linked to another benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-chloro-4-[2-(4-methoxyphenoxy)ethoxy]-2-methylbenzene typically involves the following steps:
Starting Materials: The synthesis begins with 1-chloro-2-methyl-4-nitrobenzene and 4-methoxyphenol.
Etherification: The 4-methoxyphenol undergoes etherification with 2-chloroethanol in the presence of a base such as potassium carbonate to form 2-(4-methoxyphenoxy)ethanol.
Nucleophilic Substitution: The 2-(4-methoxyphenoxy)ethanol then reacts with 1-chloro-2-methyl-4-nitrobenzene under nucleophilic substitution conditions to yield the desired product.
Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-chloro-4-[2-(4-methoxyphenoxy)ethoxy]-2-methylbenzene can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group (if present in intermediates) can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents like sodium amide or thiourea.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
1-chloro-4-[2-(4-methoxyphenoxy)ethoxy]-2-methylbenzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-chloro-4-[2-(4-methoxyphenoxy)ethoxy]-2-methylbenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets and influencing various biochemical pathways.
Comparison with Similar Compounds
- 1-chloro-4-methoxypentane
- 1-chloro-4-{[4-(4-methylphenoxy)phenyl]sulfonyl}benzene
- 1-methoxy-2-chloro-4-nitrobenzene
Comparison: 1-chloro-4-[2-(4-methoxyphenoxy)ethoxy]-2-methylbenzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
1-chloro-4-[2-(4-methoxyphenoxy)ethoxy]-2-methylbenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClO3/c1-12-11-15(7-8-16(12)17)20-10-9-19-14-5-3-13(18-2)4-6-14/h3-8,11H,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWTUGONHHZKKIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCOC2=CC=C(C=C2)OC)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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